molecular formula C8H5Cl2NO4 B3040721 Methyl 2,6-dichloro-4-nitrobenzoate CAS No. 232275-50-2

Methyl 2,6-dichloro-4-nitrobenzoate

Cat. No. B3040721
CAS RN: 232275-50-2
M. Wt: 250.03 g/mol
InChI Key: IHHIKOHTZXBYOI-UHFFFAOYSA-N
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Description

“Methyl 2,6-dichloro-4-nitrobenzoate” is a chemical compound with the molecular formula C8H5Cl2NO4 . It is also known by the synonym "3,5-Dichloro-4-(methoxycarbonyl)nitrobenzene" .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 8 carbon atoms, 5 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, and 4 oxygen atoms . The average mass is 250.036 Da and the monoisotopic mass is 248.959564 Da .

Scientific Research Applications

Synthesis of Nucleosides

Methyl 2,6-dichloro-4-nitrobenzoate has been utilized as a starting material in the synthesis of nucleosides. A study by Khadem, Audichya, and Withee (1974) describes the hydrogenation of methyl 2,3-anhydro-α- and β- D -lyxo-furanoside, followed by nitrobenzoylation and treatment with hydrogen bromide to yield 3-deoxy-2,5-DI-O-p-nitrobenzoyl-α-D-threo-pentofuranosyl bromide. This compound plays a crucial role in the synthesis of various nucleosides (Khadem, Audichya, & Withee, 1974).

Study of Intermolecular Interactions

In the field of solid-state chemistry, this compound is instrumental for understanding intermolecular interactions. Saršu̅ns and Be̅rziņš (2020) conducted quantum chemical calculations and crystallization experiments on various 2-substituted 4-nitrobenzoic acid derivatives, including 2,6-dichloro-4-nitrobenzoate, to predict the formation of solid solutions in binary systems. Their research elucidates the dominant intermolecular interactions, especially hydrogen bonds, in these compounds (Saršu̅ns & Be̅rziņš, 2020).

X-ray Powder Diffraction Studies

The compound has also been a subject of investigation in X-ray powder diffraction studies. Quevedo, Armas, and Marill (1998) analyzed 2,4-dichloro-5-nitrobenzoic acid through X-ray powder diffraction, providing valuable data about its crystal structure, which can inform various applications in materials science (Quevedo, Armas, & Marill, 1998).

Application in Liquid Chromatography

Tanaka, Miki, and Shono (1985) researched the use of methylated cyclodextrins, including 2,6-dimethyl derivatives, in liquid chromatography. Their findings demonstrate the role of these derivatives in improving the separation of isomers of disubstituted benzenes and nitrobenzoic acids, enhancing the capabilities of chromatographic methods (Tanaka, Miki, & Shono, 1985).

Role in Analytical Chemistry

In analytical chemistry, Alder, Augenstein, and Rogerson (1978) detailed a method for determining residues of sodium 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate on various biological samples, where the conversion to this compound is a key step in the analysis (Alder, Augenstein, & Rogerson, 1978).

Genotoxic Impurities Study

Gaddam et al. (2020) developed and validated an HPLC method for detecting and quantifying various nitrobenzoates, including methyl 2-(chloromethyl)-3-nitrobenzoate, as potential genotoxic impurities in lenalidomide drug substances. This study highlights the role of this compound in ensuring the purity and safety of pharmaceutical compounds (Gaddam et al., 2020).

Safety and Hazards

“Methyl 2,6-dichloro-4-nitrobenzoate” is classified as a skin irritant, eye irritant, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/clothing/eye protection/face protection, and storing in a well-ventilated place with the container tightly closed .

properties

IUPAC Name

methyl 2,6-dichloro-4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2NO4/c1-15-8(12)7-5(9)2-4(11(13)14)3-6(7)10/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHHIKOHTZXBYOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1Cl)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To 2,6-dichloro-4-nitrobenzoic acid (12.8 g, U.S. Pat. No. 3,423,475) was added anhydrous CH2Cl2 (60 mL) and thionyl chloride (40 mL) then the resulting mixture was refluxed for 19 h. The mixture was allowed to cool to room temperature and evaporated. Additional CH2Cl2 (10 mL) was added and the solution was evaporated. MeOH (100 mL) was added to the residue and the mixture was refluxed for 17 h. The mixture was allowed to cool to room temperature and placed in an ice-bath. The precipitated solid was collected by filtration to give methyl 2,6-dichloro-4-nitrobenzoate (10.8 g, 80%).
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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